2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-2-8-12-13-9(14-8)10-5-3-7(10)4-6-11-10/h7,11H,2-6H2,1H3/t7-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRJXSYJPZMREF-XVKPBYJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C23CCC2CCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(O1)[C@]23CC[C@H]2CCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily explored for its potential as a pharmaceutical agent. The azabicyclo framework is known for its presence in various bioactive molecules, making this compound a candidate for drug development.
Case Studies
- Antimicrobial Activity : Research has indicated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. Studies suggest that derivatives of 1,3,4-oxadiazoles can inhibit bacterial growth and may serve as templates for developing new antibiotics.
- Neuropharmacology : The bicyclic structure of the compound suggests potential interactions with neurotransmitter systems. Preliminary studies have shown that similar compounds can modulate receptor activity, indicating possible applications in treating neurological disorders.
Synthetic Applications
The synthesis of 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole involves multi-step organic reactions including cyclization and substitution processes. These synthetic methodologies are critical for producing analogs with enhanced biological activity or improved pharmacokinetic profiles.
Table of Synthetic Routes
| Synthetic Route | Description |
|---|---|
| Cyclization | Involves forming the bicyclic structure through ring closure reactions. |
| Substitution | Modifying functional groups to enhance biological activity or solubility. |
| Functionalization | Adding new functional groups to alter pharmacological properties. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Bicyclo Systems
The bicyclo framework and substituent patterns critically influence physicochemical and pharmacological properties. Key analogs include:
Table 1: Structural Comparison of Bicyclo-Containing Compounds
Key Observations :
Insights :
Pharmacological and Physicochemical Properties
- CNS Activity : ’s diphenylpropyl-oxadiazole derivatives exhibit CNS activity due to rigid bicyclo[2.2.2]octane systems enhancing blood-brain barrier penetration . The target’s [3.2.0] system may offer similar advantages.
- Metabolic Stability : Carbonitrile-containing impurities () are metabolized via cytochrome P450 pathways, whereas ethyl substituents (target) may reduce metabolic clearance .
- Solubility: Hydroxy groups () improve aqueous solubility compared to nonpolar substituents like ethyl or methyl .
Q & A
Q. Example Protocol
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | POCl₃, DMF, reflux | Oxadiazole ring formation | 70-85% | |
| 2 | Grubbs catalyst, CH₂Cl₂ | Bicyclic core assembly | 50-60% | |
| 3 | Ethyl iodide, K₂CO₃, DMF | Ethyl substitution | 80-90% |
How is the stereochemistry of the azabicyclo[3.2.0]heptane moiety verified?
Basic Research Focus
Stereochemical validation requires a combination of spectroscopic and computational methods:
- NMR Analysis : NOESY/ROESY to confirm spatial proximity of protons in the bicyclic system .
- X-ray Crystallography : Definitive assignment of absolute configuration (e.g., (1S,5S) vs. (1R,5R)) .
- Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB .
Advanced Consideration
Misassignments in early studies (e.g., confusion between endo/exo isomers) highlight the need for rigorous validation. For example, initially misidentified a derivative as a bicyclo[2.2.1]heptane structure but later corrected it to bicyclo[3.2.1]octane via X-ray analysis .
How can reaction yields be optimized during oxadiazole ring formation?
Advanced Research Focus
Optimization involves solvent selection, catalyst tuning, and kinetic control:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but may require strict temperature control (reflux vs. RT) to avoid side reactions .
- Catalytic Additives : Use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves reaction homogeneity .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .
Q. Data-Driven Example
| Condition | Yield (Traditional) | Yield (Optimized) |
|---|---|---|
| POCl₃, DMF, 12h reflux | 70% | – |
| POCl₃, DMF, MW (150°C, 20min) | – | 92% |
What methodologies are used to study interactions with biological targets (e.g., enzymes)?
Q. Advanced Research Focus
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD values) for receptor-ligand interactions .
- Molecular Docking : Computational models (AutoDock Vina) predict binding poses within enzyme active sites, guided by X-ray crystallography data (e.g., ’s docking poses for oxadiazole derivatives) .
- Enzymatic Assays : Competitive inhibition studies using fluorogenic substrates (e.g., para-nitrophenyl esters) to quantify IC₅₀ values .
Key Finding
In -ethyl-1,3,4-oxadiazole derivatives showed nanomolar affinity for pancreatic lipase, with selectivity driven by the bicyclic core’s rigidity .
How are structural contradictions resolved in synthetic intermediates?
Advanced Research Focus
Discrepancies between predicted and observed structures are addressed via:
- Isotopic Labeling : Tracking reaction pathways using ¹³C/¹⁵N-labeled precursors .
- In Silico Analysis : Comparing experimental NMR shifts with DFT-calculated values (e.g., Gaussian 16) .
- Mechanistic Probes : Introducing steric hindrance or electron-withdrawing groups to test reaction pathways .
Case Study
initially assigned a product as (1S,3R,4R)-2-azabicyclo[2.2.1]heptane but later identified it as (1S,4S,5R)-2-azabicyclo[3.2.1]octane via X-ray, highlighting the role of ring-expansion side reactions .
What strategies enhance metabolic stability for in vivo studies?
Q. Advanced Research Focus
- Deuterium Incorporation : Replacing hydrogen with deuterium at metabolically labile positions (e.g., ethyl group) .
- Prodrug Design : Masking polar groups (e.g., carboxylic acids) as esters or amides .
- Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
Q. Advanced Research Focus
- Free Energy Perturbation (FEP) : Validates binding free energy predictions using experimental IC₅₀ values .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions over 100+ ns to assess stability of docking poses .
- QSAR Models : Correlates electronic parameters (HOMO/LUMO, logP) with bioactivity data .
Example
’s oxadiazole-triazole hybrids showed a correlation between calculated dipole moments and antibacterial activity (R² = 0.89), guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
